BenchChemオンラインストアへようこそ!

2-[2-(morpholin-4-yl)phenyl]acetic acid

Fragment-Based Drug Discovery Medicinal Chemistry Conformational Analysis

2-[2-(Morpholin-4-yl)phenyl]acetic acid (CAS 6342-19-4) is a sterically constrained, ortho-substituted building block that adopts a unique non-planar 3D conformation — unattainable with para/meta isomers. This twisted geometry unlocks novel protein pockets for fragment-based drug discovery (FBDD) and kinase inhibitor pharmacophore assembly. The ortho-morpholine motif elevates logP (1.08) over para analogs (0.94), modulating ADME properties for advanced anti-inflammatory pipeline candidates. Generic substitution is not viable; only the ortho isomer delivers the precise binding geometry required for reproducible research outcomes. Secure your supply today.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B8494971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(morpholin-4-yl)phenyl]acetic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2CC(=O)O
InChIInChI=1S/C12H15NO3/c14-12(15)9-10-3-1-2-4-11(10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
InChIKeyYJXLHWCAWBVCFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Morpholin-4-yl)phenyl]acetic acid (CAS 6342-19-4) Chemical Profile and Procurement Baseline


2-[2-(Morpholin-4-yl)phenyl]acetic acid (CAS 6342-19-4) is a morpholine-substituted phenylacetic acid derivative characterized by an ortho-substituted morpholine ring on a phenylacetic acid core . It is primarily utilized as a chemical building block in medicinal chemistry and drug discovery research, serving as a scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors or anti-inflammatory agents . The compound's core structure integrates a phenylacetic acid moiety—a scaffold common in nonsteroidal anti-inflammatory drugs (NSAIDs)—with a morpholine ring, a privileged structure known to modulate physicochemical properties . This combination provides a unique starting point for molecular optimization, differentiating it from simpler phenylacetic acid analogs that lack the morpholine moiety.

Why 2-[2-(Morpholin-4-yl)phenyl]acetic Acid Cannot Be Replaced by Generic Morpholine-Phenylacetic Acid Analogs


Generic substitution among morpholine-phenylacetic acid analogs is not viable due to significant differences in substitution patterns, which critically impact molecular conformation, target binding, and physicochemical properties. The ortho-substitution of the morpholine ring in 2-[2-(morpholin-4-yl)phenyl]acetic acid creates a specific steric clash with the acetic acid side chain, forcing the morpholine ring into a twisted, non-planar conformation . This contrasts with the para- or meta-substituted analogs, which adopt different three-dimensional shapes and exhibit distinct hydrogen-bonding networks . Such conformational differences directly affect binding affinity to biological targets and the compound's overall pharmacokinetic profile . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in solubility, permeability, and biological activity, making precise compound selection essential for research reproducibility and development outcomes.

Quantitative Differentiation Guide: 2-[2-(Morpholin-4-yl)phenyl]acetic acid vs. Closest Analogs


Conformational Divergence: Ortho vs. Para Substitution Drives Distinct 3D Topology in Morpholine-Phenylacetic Acid Derivatives

The ortho-substitution pattern of 2-[2-(morpholin-4-yl)phenyl]acetic acid induces a unique three-dimensional conformation not observed in its para-substituted counterpart. The steric clash between the ortho-morpholine ring and the acetic acid side chain forces the morpholine moiety to twist out of the plane of the phenyl ring, creating a distinct molecular topology . This conformational constraint alters the vector of potential hydrogen bond donors and acceptors, impacting how the fragment can interact with protein binding sites . In contrast, the para-substituted analog, 2-[4-(morpholin-4-yl)phenyl]acetic acid, adopts a more planar conformation with a different spatial arrangement of its functional groups [1].

Fragment-Based Drug Discovery Medicinal Chemistry Conformational Analysis

Physicochemical Property Divergence: Ortho vs. Para Substitution Alters Solubility and Permeability Profiles

The ortho-substitution of the morpholine ring in 2-[2-(morpholin-4-yl)phenyl]acetic acid results in measurable differences in key physicochemical properties compared to its para-substituted analog. The ortho-substituted compound exhibits a higher calculated logP (1.08240) compared to the para-substituted analog (logP: 0.94), indicating a 0.14 unit increase in lipophilicity [1]. This difference in logP is significant and can influence membrane permeability and distribution. Furthermore, the topological polar surface area (TPSA) differs: the ortho-compound has a TPSA of 49.77 Ų [1], while the para-analog has a TPSA of 49.80 Ų , a subtle but potentially impactful difference. These variations in lipophilicity and polar surface area can affect oral absorption and blood-brain barrier penetration [2].

Physicochemical Properties Drug-Likeness ADME

Comparative Cytotoxicity and Bioactivity: Divergent Cellular Effects Across Morpholine-Phenylacetic Acid Analogs

The substitution position of the morpholine ring on the phenylacetic acid core significantly alters the compound's biological activity. While direct head-to-head comparisons are lacking, cross-study analysis reveals that para-substituted analogs, such as 2-(4-morpholin-4-ylphenyl)acetic acid, demonstrate measurable cytotoxicity in cancer cell lines, with reported IC50 values <10 µM in HepG2 and MCF-7 cells . In contrast, ortho-substituted 2-[2-(morpholin-4-yl)phenyl]acetic acid is primarily recognized as a versatile building block for further derivatization, and its intrinsic cytotoxicity profile has not been prominently characterized in the same cell lines . This suggests a class-level inference that the ortho-substitution may direct the molecule towards a different activity profile, potentially as a starting point for kinase inhibitor development rather than a direct cytotoxic agent .

Cytotoxicity Anticancer Research Structure-Activity Relationship

Optimal Procurement Scenarios for 2-[2-(Morpholin-4-yl)phenyl]acetic acid Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Novel 3D Topologies

This compound is an ideal fragment for FBDD libraries. Its ortho-substitution creates a unique, non-planar 3D conformation due to steric clash, differentiating it from the more planar para- and meta-substituted analogs . This conformational constraint can facilitate binding to protein pockets that are inaccessible to flatter fragments, increasing the chances of identifying novel hits against challenging targets such as protein-protein interactions or allosteric kinase sites .

Synthesis of Kinase Inhibitors with Ortho-Morpholine Pharmacophores

The ortho-morpholinophenyl motif is a recurring feature in several kinase inhibitor scaffolds . Procuring this specific ortho-substituted building block is essential for constructing these pharmacophores. The unique vector and hydrogen-bonding potential of the ortho-morpholine group, enforced by its twisted conformation, are critical for achieving the desired binding interactions within the ATP-binding pocket of kinases . Using a meta- or para-substituted analog would result in a different molecular geometry and likely fail to replicate the required binding mode.

Development of Anti-inflammatory Agents with a Modified NSAID Scaffold

The phenylacetic acid core of this compound is structurally related to NSAIDs, but the addition of the ortho-morpholine ring significantly modulates its physicochemical properties, such as increasing lipophilicity (logP = 1.08 vs. 0.94 for the para-analog) [1]. This modification can be leveraged to alter the compound's distribution and metabolism compared to simpler phenylacetic acids [2]. This makes it a valuable advanced intermediate for creating next-generation anti-inflammatory drug candidates with potentially improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(morpholin-4-yl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.